molecular formula C11H20N2O B1490639 1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine CAS No. 1493350-15-4

1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine

Cat. No.: B1490639
CAS No.: 1493350-15-4
M. Wt: 196.29 g/mol
InChI Key: BODWOXVDRRNLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The azetidine ring, characterized by its considerable ring strain, makes the compound highly reactive under appropriate conditions . This reactivity allows this compound to participate in various biochemical processes, including enzyme inhibition and activation. It has been observed to interact with bacterial topoisomerase enzymes, such as DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication . Additionally, the compound’s interaction with proteins involved in cell signaling pathways can modulate cellular responses and metabolic activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antibacterial activity by inhibiting the growth of Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus . Furthermore, this compound has shown anti-proliferative effects on cancer cell lines, such as MCF-7 breast carcinoma and HCT-116 colon carcinoma cells . These effects are mediated through the compound’s ability to induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with bacterial topoisomerase enzymes results in the formation of stable complexes that prevent DNA replication and transcription . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for sustained biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antibacterial and anticancer properties over extended periods, provided that optimal storage conditions are maintained.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes involved in cellular respiration and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing for its accumulation in target tissues . Once inside the cells, this compound can interact with intracellular proteins and organelles, influencing its localization and activity. The compound’s distribution is also influenced by its lipophilicity, which facilitates its passage through cellular membranes and enhances its bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production. The precise subcellular localization of the compound is essential for its targeted biological effects.

Properties

IUPAC Name

azetidin-3-yl-(3,5-dimethylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-8-3-9(2)7-13(6-8)11(14)10-4-12-5-10/h8-10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODWOXVDRRNLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.